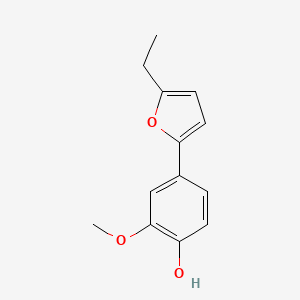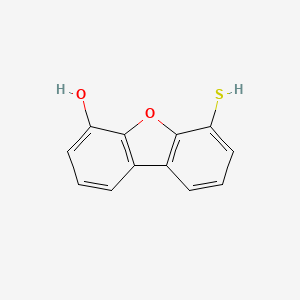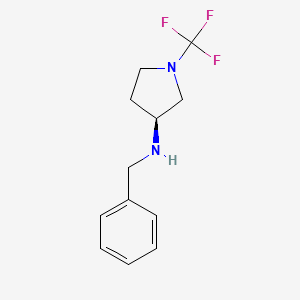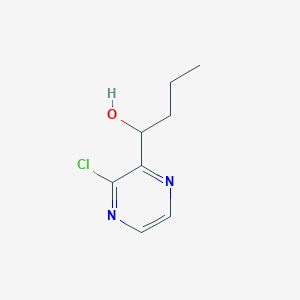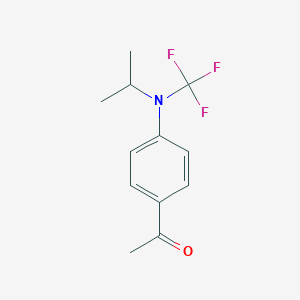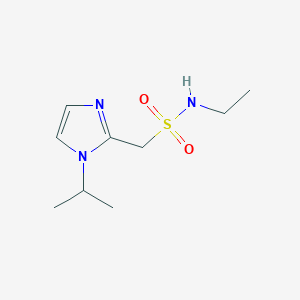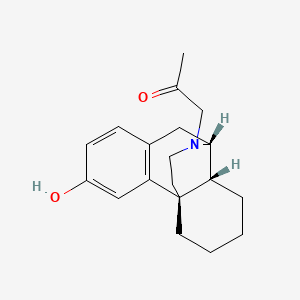
(-)-17-Methylcarbonylmethylmorphinan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-17-Acetonylmorphinan-3-ol: is a chemical compound belonging to the morphinan class. This class of compounds is known for its complex structure and significant pharmacological activities. The compound has a unique structure that includes a morphinan backbone with an acetonyl group at the 17th position and a hydroxyl group at the 3rd position. This specific arrangement of functional groups contributes to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-17-Acetonylmorphinan-3-ol typically involves multiple steps, starting from simpler precursors. The process often includes the formation of the morphinan skeleton followed by the introduction of the acetonyl and hydroxyl groups. Common synthetic routes may involve:
Formation of the Morphinan Skeleton: This step usually involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Acetonyl Group: This can be achieved through acylation reactions using reagents like acetyl chloride or acetic anhydride.
Industrial Production Methods: Industrial production of (-)-17-Acetonylmorphinan-3-ol may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: (-)-17-Acetonylmorphinan-3-ol can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
Chemistry: In chemistry, (-)-17-Acetonylmorphinan-3-ol is used as a precursor for the synthesis of more complex morphinan derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including interactions with various receptors in the body. It serves as a model compound for understanding the structure-activity relationships in the morphinan class.
Medicine: Research in medicine focuses on the pharmacological properties of (-)-17-Acetonylmorphinan-3-ol. It is investigated for its potential therapeutic effects, including analgesic and anti-inflammatory activities.
Industry: In the industrial sector, the compound is used in the development of new pharmaceuticals and chemical products. Its unique properties make it a valuable component in various formulations.
作用機序
The mechanism of action of (-)-17-Acetonylmorphinan-3-ol involves its interaction with specific molecular targets in the body. The compound binds to receptors, such as opioid receptors, and modulates their activity. This interaction triggers a cascade of biochemical events that lead to its pharmacological effects. The pathways involved may include the inhibition of pain signals and the modulation of neurotransmitter release.
類似化合物との比較
Morphine: A well-known opioid with a similar morphinan structure but different functional groups.
Codeine: Another opioid with a similar backbone but distinct pharmacological properties.
Naloxone: An opioid antagonist with structural similarities but opposite effects.
Uniqueness: (-)-17-Acetonylmorphinan-3-ol is unique due to its specific functional groups and their positions on the morphinan skeleton. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
63867-92-5 |
|---|---|
分子式 |
C19H25NO2 |
分子量 |
299.4 g/mol |
IUPAC名 |
1-[(1R,9R,10R)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-17-yl]propan-2-one |
InChI |
InChI=1S/C19H25NO2/c1-13(21)12-20-9-8-19-7-3-2-4-16(19)18(20)10-14-5-6-15(22)11-17(14)19/h5-6,11,16,18,22H,2-4,7-10,12H2,1H3/t16-,18+,19+/m0/s1 |
InChIキー |
JXCWCFNXJLYNDP-QXAKKESOSA-N |
異性体SMILES |
CC(=O)CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O |
正規SMILES |
CC(=O)CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


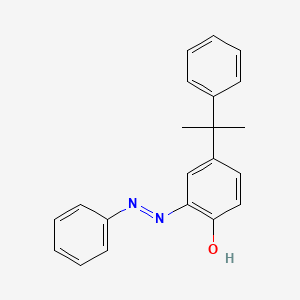

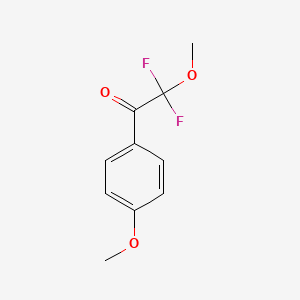
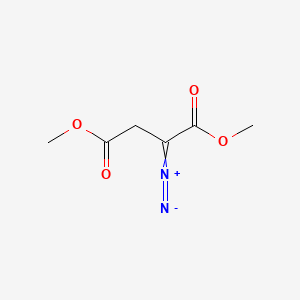
![Bicyclo[4.1.0]heptane-7-carbonyl chloride](/img/structure/B13947378.png)
